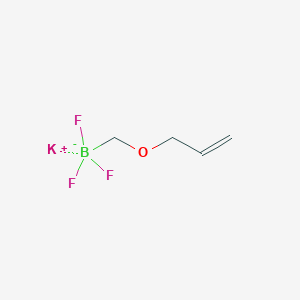

Potassium allyloxymethyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro(prop-2-enoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3O.K/c1-2-3-9-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYXZRIUMKFRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Potassium Allyloxymethyltrifluoroborate: A Technical Guide for Advanced Chemical Research

This guide provides an in-depth technical overview of the synthesis of potassium allyloxymethyltrifluoroborate, a versatile reagent in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details a robust synthetic protocol, explores the underlying chemical principles, and discusses the compound's applications, particularly in cross-coupling reactions. Our focus is on providing not just a method, but a framework for understanding and successfully implementing this synthesis in a laboratory setting.

Introduction: The Significance of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as indispensable tools in synthetic organic chemistry, largely due to their stability, ease of handling, and broad reactivity profile.[1][2] Unlike many other organometallic reagents, they are typically crystalline solids that are stable to air and moisture, circumventing the need for strictly inert reaction conditions.[3] This inherent stability simplifies storage and handling, making them highly attractive for a wide range of applications, from academic research to industrial-scale synthesis.

The utility of potassium organotrifluoroborates is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction.[1][2] These reagents serve as effective nucleophilic partners, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a wide variety of electrophiles. The trifluoroborate moiety, while stable, can be readily activated under appropriate conditions to participate in the catalytic cycle.[2]

This compound, the subject of this guide, is a valuable building block that introduces an allyloxymethyl group. This moiety is of interest in the synthesis of complex molecules, including natural products and pharmaceuticals, where the allyl group can serve as a versatile handle for further functionalization.

The Synthetic Strategy: A Nucleophilic Substitution Approach

The synthesis of this compound is predicated on a well-established method for the preparation of potassium alkoxymethyltrifluoroborates.[4][5] This strategy involves the S_N2 displacement of a halide from a trifluoroborated precursor with an alkoxide. In this specific case, the synthesis proceeds via the reaction of potassium bromomethyltrifluoroborate with the potassium salt of allyl alcohol (potassium allyloxide).

The overall transformation can be summarized as follows:

Allyl Alcohol + Base → Potassium Allyloxide

Potassium Allyloxide + Potassium Bromomethyltrifluoroborate → this compound + Potassium Bromide

This approach is advantageous due to the ready availability of the starting materials and the generally high yields achievable under optimized conditions. The key precursor, potassium bromomethyltrifluoroborate, can be synthesized on a large scale, making this route amenable to the production of significant quantities of the desired product.[4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| Potassium Bromomethyltrifluoroborate | >95% | Commercially Available |

| Allyl Alcohol | Anhydrous, >99% | Sigma-Aldrich |

| Potassium tert-butoxide | >98% | Acros Organics |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Fisher Scientific |

| Diethyl Ether | Anhydrous, >99% | VWR Chemicals |

| Round-bottom flask | 250 mL, two-neck | Kimble |

| Magnetic stirrer and stir bar | IKA | |

| Septa and needles | ||

| Argon or Nitrogen gas supply | High purity | |

| Schlenk line or similar inert atmosphere setup | ||

| Buchner funnel and filter paper | ||

| Rotary evaporator | Heidolph |

Step-by-Step Synthesis

Step 1: Preparation of Potassium Allyloxide

-

To a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Add allyl alcohol (1.0 equivalent) to the THF with stirring.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add potassium tert-butoxide (1.05 equivalents) portion-wise to the stirred solution. Ensure the temperature remains below 5 °C during the addition.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This will form a solution/slurry of potassium allyloxide.

Step 2: S_N2 Displacement Reaction

-

In a separate flask, dissolve potassium bromomethyltrifluoroborate (1.0 equivalent) in anhydrous THF. Note: The solubility of potassium bromomethyltrifluoroborate in THF is limited; a slurry may be formed.

-

Slowly add the solution/slurry of potassium bromomethyltrifluoroborate to the freshly prepared potassium allyloxide solution at room temperature over a period of 30 minutes.

-

Stir the resulting mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots via NMR spectroscopy.

Step 3: Isolation and Purification

-

Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

To the resulting solid, add anhydrous diethyl ether and stir vigorously to triturate the solid. This step helps to remove any unreacted organic starting materials and byproducts.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with several portions of anhydrous diethyl ether.

-

Dry the collected solid under high vacuum to afford this compound as a white to off-white crystalline solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals for the allyl and methyl protons.

-

¹³C NMR: Expected signals for the carbons of the allyloxymethyl group.

-

¹⁹F NMR: A characteristic signal for the trifluoroborate group.

-

¹¹B NMR: A signal corresponding to the tetracoordinate boron atom.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Mechanistic Insights and Rationale

The synthesis of this compound is a classic example of a Williamson ether synthesis, adapted for an organoboron substrate. The key mechanistic steps are illustrated in the following diagram:

Caption: Reaction mechanism for the synthesis of this compound.

The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the efficient deprotonation of allyl alcohol without competing side reactions. The use of an anhydrous polar aprotic solvent such as THF is ideal for S_N2 reactions as it solvates the cation while leaving the alkoxide nucleophile relatively free to attack the electrophilic carbon of the bromomethyl group.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent for introducing the allyloxymethyl moiety onto aromatic and heteroaromatic rings via the Suzuki-Miyaura cross-coupling reaction.[4] This transformation typically employs a palladium catalyst and a suitable base.

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

The reaction tolerates a wide range of functional groups on the aryl halide partner, making it a versatile method for late-stage functionalization in complex molecule synthesis. The resulting allyloxymethylated arenes can be further elaborated; for example, the allyl group can be isomerized, cleaved, or undergo various addition reactions.

Safety Considerations

-

Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also moisture-sensitive.

-

Allyl alcohol is flammable and toxic. Work in a well-ventilated fume hood and avoid inhalation or skin contact.

-

Anhydrous solvents like THF and diethyl ether are highly flammable. Ensure all operations are performed away from ignition sources.

-

The reaction should be conducted under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.

Conclusion

The synthesis of this compound is a straightforward and efficient process that provides access to a valuable and versatile building block for organic synthesis. By adapting the well-established protocol for the preparation of alkoxymethyltrifluoroborates, researchers can reliably produce this reagent in the laboratory. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it a powerful tool for the construction of complex molecules, with broad applications in medicinal chemistry and materials science.

References

-

Molander, G. A., & Brown, A. R. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]

-

PubMed. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. National Library of Medicine. [Link]

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium allyltrifluoroborate synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

PubMed. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates With Aryl Chlorides. National Library of Medicine. [Link]

-

Cheminform. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]

-

Kulesza, A., et al. (2015). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. ResearchGate. [Link]

-

PubMed. (2018). Combined Approach for the Structural Characterization of Alkali Fluoroscandates: Solid-State NMR, Powder X-ray Diffraction, and Density Functional Theory Calculations. National Library of Medicine. [Link]

-

ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Request PDF. (n.d.). A Mild, Efficient Protocol for the Synthesis of Homoallylic Alcohols Using Potassium Allyltrifluoroborate Promoted by Salicylic Acid. ResearchGate. [Link]

-

Bertmer, M., & Eckert, H. (2005). On the preparation and NMR spectroscopic characterization of potassium aluminium tetrahydride KAlH4. ResearchGate. [Link]

-

SpectraBase. (n.d.). Potassium phenyltrifluoroborate - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

"allyloxymethyltrifluoroborate stability and handling"

<An In-depth Technical Guide to the Stability and Handling of Potassium Allyloxymethyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This compound has emerged as a versatile and valuable reagent in modern organic synthesis. Its growing prevalence is largely attributable to its enhanced stability compared to analogous boronic acids, offering significant advantages in handling and reaction reproducibility.[1][2] This guide provides a comprehensive analysis of the compound's stability profile, outlines rigorous handling and storage protocols, and discusses its reactivity in key synthetic transformations.

Part 1: Core Chemical and Physical Properties

Structural Features and Inherent Stability

The stability of this compound is a direct consequence of its structure. The trifluoroborate moiety (–BF3K) features a tetracoordinate, anionic boron atom. This stands in contrast to the trigonal planar and electron-deficient boron in boronic acids. The tetrahedral geometry and the strong, electron-withdrawing fluorine atoms shield the boron center from unwanted side reactions, such as oxidation and protodeboronation. While the allyloxymethyl group possesses a reactive π-bond, the overall molecule benefits from the robustness of the trifluoroborate group.[1][2]

Physicochemical Data

A fundamental understanding of the compound's physical properties is essential for its safe and effective use.

| Property | Value/Description | Significance in Handling & Application |

| Appearance | White to off-white solid | Allows for easy visual inspection for signs of decomposition, such as discoloration. |

| Stability | Air and moisture stable under optimal storage conditions.[1][2] | Simplifies handling compared to many air- and moisture-sensitive organometallic reagents. |

| Solubility | Water-soluble. | This property is crucial for its use in certain reaction conditions but also highlights its susceptibility to hydrolysis under non-optimal pH. |

| Hazards | Causes skin and eye irritation. May cause respiratory irritation.[3] | Dictates the need for appropriate personal protective equipment (PPE) during handling. |

Part 2: A Deep Dive into the Stability Profile

While generally stable, the utility of this compound is contingent on understanding the boundaries of its stability, particularly concerning hydrolysis.

Thermal Stability

The compound exhibits good thermal stability under standard laboratory conditions. However, exposure to high temperatures can lead to decomposition. In the event of a fire, hazardous decomposition products such as carbon oxides, hydrogen fluoride, and boron oxides may be released.

Hydrolytic Stability and the Critical Role of pH

The primary degradation pathway for potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid. This process is highly dependent on pH. While stable in neutral or basic conditions, the trifluoroborate group is susceptible to hydrolysis under acidic conditions. This reaction compromises the integrity of the reagent, as the resulting boronic acid is often less stable and may not be compatible with subsequent reaction conditions.

Oxidative Stability

Alkynyl trifluoroborates are noted for their good oxidative stability.[4] This characteristic is a significant advantage over many other organoboron compounds which can be prone to oxidation.

Part 3: Rigorous Handling and Storage Protocols

To ensure the longevity and reactivity of this compound, adherence to strict handling and storage procedures is paramount.

Personal Protective Equipment (PPE)

Given that the compound can cause skin, eye, and respiratory irritation, the following PPE is mandatory when handling it:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

-

Hand Protection: Wear protective gloves.[6]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5]

-

Respiratory Protection: Use in a well-ventilated area.[7] If dust is generated, a respirator may be necessary.[7]

Storage

Proper storage is critical to maintaining the stability of the reagent.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[8]

-

Atmosphere: For long-term stability, storing under an inert atmosphere is recommended to protect from moisture.[8]

-

Temperature: While stable at room temperature, refrigeration (-20°C) is recommended for long-term storage.[7]

Handling Workflow

A systematic approach to handling minimizes exposure to atmospheric moisture and other contaminants.

Part 4: Reactivity and Synthetic Applications

Potassium organotrifluoroborates are widely recognized as effective nucleophilic partners in cross-coupling reactions.[1][2] Their stability and ease of handling have made them popular reagents for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

In Suzuki-Miyaura reactions, this compound serves as a robust source of the allyloxymethyl nucleophile. The reaction typically proceeds in the presence of a palladium catalyst and a base. The trifluoroborate is thought to be in equilibrium with the more reactive boronic acid under the reaction conditions, which then participates in the catalytic cycle.

Compatibility

| Reagent Class | Compatibility | Considerations |

| Strong Acids | Poor | Causes rapid decomposition of the trifluoroborate moiety. |

| Bases | Good | Generally stable and often used to promote the reaction. |

| Oxidizing Agents | Good | The trifluoroborate group is resistant to oxidation. |

| Reducing Agents | Good | Generally compatible with common reducing agents. |

Part 5: Concluding Remarks

This compound is a highly valuable and versatile synthetic tool. Its stability, particularly when compared to boronic acids, simplifies handling and can lead to more reproducible experimental outcomes. A thorough understanding of its stability, especially its sensitivity to acidic conditions, coupled with rigorous handling and storage practices, will enable researchers to fully harness its synthetic potential.

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. New chemistry of alkynyl trifluoroborates under transition metal catalyst-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. dhpsupply.com [dhpsupply.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to Potassium Allyloxymethyltrifluoroborate for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Evolving Landscape of Cross-Coupling Reagents

In the relentless pursuit of novel molecular architectures, particularly within the pharmaceutical and agrochemical industries, the development of robust and versatile synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. However, the inherent limitations of traditional organoboron reagents, such as boronic acids and their esters, have spurred the development of more stable and user-friendly alternatives. Among these, potassium organotrifluoroborates have emerged as a superior class of reagents, offering enhanced stability to air and moisture, well-defined stoichiometry, and often, unique reactivity. This guide provides an in-depth technical overview of a particularly versatile member of this family: Potassium Allyloxymethyltrifluoroborate (CAS Number: 1279123-60-2).

This document will delve into the synthesis, physicochemical properties, and synthetic applications of this reagent, with a focus on its role in the construction of complex molecular frameworks relevant to drug discovery. By providing detailed experimental protocols, mechanistic insights, and a thorough understanding of its handling and safety, this guide aims to empower researchers to fully leverage the synthetic potential of this compound.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white crystalline solid that possesses the advantageous stability characteristic of the organotrifluoroborate class.[1] Unlike many of its boronic acid counterparts, it is not susceptible to protodeboronation under ambient conditions and can be stored for extended periods without significant degradation.[2]

| Property | Value |

| CAS Number | 1279123-60-2 |

| Molecular Formula | C₄H₇BF₃KO |

| Molecular Weight | 178.00 g/mol |

| Appearance | White to off-white solid |

| Stability | Air and moisture stable[1][2] |

Structural Representation:

Caption: Structure of this compound.

Spectroscopic Characterization (Predicted)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~5.9 | m | Vinyl CH |

| ~5.2 | m | Vinyl CH₂ | |

| ~4.0 | d | O-CH₂-Allyl | |

| ~3.5 | s | B-CH₂-O | |

| ¹³C NMR | ~135 | Vinyl CH | |

| ~117 | Vinyl CH₂ | ||

| ~72 | O-CH₂-Allyl | ||

| ~68 (broad) | B-CH₂-O | ||

| ¹⁹F NMR | -130 to -145 | q | Broad quartet due to coupling with ¹¹B.[3] |

| ¹¹B NMR | 0 to 5 | q | Broad quartet due to coupling with ¹⁹F.[3] |

The broadness of the signals for the carbon and boron atoms directly attached to the trifluoroborate moiety is a characteristic feature, resulting from the quadrupolar relaxation of the boron nucleus.[4]

Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through a nucleophilic substitution reaction, a methodology extensively developed by the Molander group for a variety of alkoxymethyltrifluoroborates.[5][6] This approach utilizes the readily available potassium bromomethyltrifluoroborate as an electrophilic methylene source.

Caption: Suzuki-Miyaura cross-coupling workflow.

General Experimental Protocol for Cross-Coupling with Aryl Chlorides

This protocol is based on optimized conditions for the cross-coupling of primary alkyltrifluoroborates with aryl chlorides. [7] Materials:

-

Aryl chloride (1.0 equivalent)

-

This compound (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

RuPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Toluene

-

Water

Procedure:

-

Reaction Setup: To a dry Schlenk tube, add the aryl chloride, this compound, palladium(II) acetate, RuPhos, and potassium carbonate.

-

Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Add degassed toluene and water (10:1 v/v) to the tube via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired allyloxymethylated arene.

The Synthetic Utility of the Allyloxymethyl Group in Drug Discovery

The introduction of the allyloxymethyl group via this compound offers significant strategic advantages in drug discovery programs.

-

Protecting Group: The allyl ether can serve as a robust protecting group for the hydroxymethyl functionality, which can be deprotected under mild conditions using various palladium catalysts.

-

Functional Handle: The terminal alkene of the allyl group is amenable to a wide array of chemical transformations, including:

-

Oxidative Cleavage: To yield an aldehyde or carboxylic acid.

-

Epoxidation: To form a reactive epoxide intermediate.

-

Hydroboration-Oxidation: To generate a diol.

-

Metathesis Reactions: For the construction of more complex carbon skeletons.

-

-

Bioisosteric Replacement: The allyloxymethyl group can be explored as a bioisostere for other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. [5]* Inhalation: Avoid breathing dust. May cause respiratory irritation. [5]* Skin Contact: Causes skin irritation. In case of contact, wash thoroughly with soap and water. [5]* Eye Contact: Causes serious eye damage. In case of contact, rinse cautiously with water for several minutes and seek immediate medical attention. [5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5]

Conclusion

This compound is a valuable and versatile reagent for modern organic synthesis. Its inherent stability, ease of preparation, and effective participation in Suzuki-Miyaura cross-coupling reactions make it an attractive choice for the introduction of the synthetically useful allyloxymethyl group. For researchers and drug development professionals, this reagent provides a reliable and efficient tool for the construction of complex molecular architectures and the strategic manipulation of functional groups in the pursuit of novel bioactive compounds.

References

-

Molander, G. A.; Canturk, B. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2008 , 10 (11), 2135–2138. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 811-23. [Link]

-

Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008 , 10 (10), 1795–1798. [Link]

-

Oliveira, R. A.; et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873-8. [Link]

-

Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates With Aryl Chlorides. J. Org. Chem.2009 , 74 (10), 3626–3631. [Link]

-

Molander, G. A.; Brown, A. R. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]

-

Molander, G. A.; Ito, T. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Org. Lett.2001 , 3 (3), 393–396. [Link]

-

Menezes, P. H.; et al. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magn Reson Chem.2009 , 47(10), 873-8. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8(10), 2031-4. [Link]

-

Molander, G. A.; et al. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. J. Org. Chem.2002 , 67(24), 8424-9. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108(1), 288-325. [Link]

-

Molander, G. A.; et al. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Org. Lett.2007 , 9(5), 801-4. [Link]

-

Molander, G. A.; et al. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Org. Lett.2011 , 13(6), 1462-5. [Link]

-

Wikipedia. Allyl group. [Link]

-

Patsnap. How Alkyls Influence Medicinal Chemistry Developments?. [Link]

-

De Luca, L. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Pharmaceuticals (Basel). 2022 , 15(1), 85. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr Opin Drug Discov Devel.2009 , 12(6), 811-23. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

"structure elucidation of potassium allyloxymethyltrifluoroborate"

An In-Depth Technical Guide to the Structure Elucidation of Potassium Allyloxymethyltrifluoroborate

Foreword: A Multi-Technique Approach to Molecular Truth

This guide eschews a rigid, templated format. Instead, it presents a logical, causality-driven workflow for the complete structure elucidation of a novel target: this compound. We will journey through the analytical process, not merely listing steps, but explaining the critical thinking behind each experimental choice—from initial spectroscopic sketches to the definitive proof of single-crystal X-ray diffraction. Each protocol is designed as a self-validating system, ensuring the integrity and trustworthiness of the final structural assignment.

The Genesis: Synthesis and Rationale

Before any analysis can begin, the molecule must be synthesized. The proposed structure, this compound, suggests a synthetic route based on the nucleophilic displacement of a leaving group by an allyloxide on a trifluoroboromethyl precursor. A highly effective and practical method involves the SN2 displacement of potassium bromomethyltrifluoroborate with the alkoxide generated from allyl alcohol.[4]

This synthetic context is crucial for the analytical chemist. It informs our expectations:

-

Expected Product: The target molecule, K+[CH2=CHCH2OCH2BF3]-.

-

Potential Byproducts: Unreacted starting materials, products of elimination, or impurities from the precursor synthesis.

-

Sample Purity: The initial purity will dictate the complexity of the analytical challenge and the necessity for purification prior to detailed characterization.

The Initial Sketch: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules. For an organotrifluoroborate, a comprehensive analysis must extend beyond standard ¹H and ¹³C NMR to include nuclei specific to the trifluoroborate moiety: ¹⁹F and ¹¹B.[5][6][7]

The Logic of a Multinuclear Approach:

-

¹H NMR: Maps the proton environment of the allyloxymethyl group. It provides information on chemical shifts, integration (proton count), and scalar coupling (connectivity).

-

¹³C NMR: Defines the carbon skeleton. The resonance for the carbon atom directly bonded to the boron is often broad due to the quadrupolar nature of the ¹¹B nucleus, a key diagnostic feature.[5][7]

-

¹⁹F NMR: Serves as a highly sensitive probe for the trifluoroborate group.[5] The chemical shift and coupling to the ¹¹B nucleus are characteristic of the [R-BF₃]⁻ moiety.

-

¹¹B NMR: Directly observes the boron atom, confirming its +3 oxidation state and tetrahedral coordination environment. The signal typically appears as a quartet due to coupling with the three equivalent fluorine atoms.[7][8]

Below is the anticipated NMR data for the target compound, which provides a clear spectral hypothesis to test against experimental results.

Data Presentation: Predicted NMR Data

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | CH ₂=CH- | ~5.90 | ddt | J ≈ 17.2, 10.4, 5.5 |

| CH₂=CH - | ~5.25 | dq | J ≈ 17.2, 1.5 | |

| CH ₂=CH- | ~5.18 | dq | J ≈ 10.4, 1.5 | |

| -O-CH ₂-CH= | ~3.95 | dt | J ≈ 5.5, 1.5 | |

| -O-CH ₂-BF₃ | ~3.50 | s (broad) | - | |

| ¹³C | CH₂=C H- | ~135 | CH | - |

| C H₂=CH- | ~117 | CH₂ | - | |

| -O-C H₂-CH= | ~72 | CH₂ | - | |

| -O-C H₂-BF₃ | ~65 (broad) | CH₂ | - | |

| ¹¹B | -BF₃ | ~3.5 - 5.0 | q | J(B-F) ≈ 55-60 |

| ¹⁹F | -BF₃ | ~ -135 to -145 | q | J(F-B) ≈ 55-60 |

Predicted chemical shifts are based on literature values for similar alkoxymethyl- and alkenyltrifluoroborates.[5][8]

Visualization: Molecular Structure

Caption: Predicted structure of this compound.

The Confirmation of Mass: High-Resolution Mass Spectrometry (HRMS)

While NMR provides the structural skeleton, it does not directly confirm the elemental composition. For this, High-Resolution Mass Spectrometry (HRMS) is indispensable. Organotrifluoroborates are polar, non-volatile salts, making them ideal candidates for Electrospray Ionization (ESI).[9]

The Causality of ESI in Negative Mode:

The molecule exists as a potassium salt (K⁺[RBF₃]⁻). In the ESI source, the salt readily dissociates. By operating in negative ion mode, we selectively detect the anionic component, [allyloxymethyltrifluoroborate]⁻, which contains the entire organic and boron framework. This provides a clean spectrum, free from the counter-ion. The high-resolution capability of analyzers like Orbitrap or TOF allows for mass measurement with an accuracy of less than 5 ppm, enabling the unambiguous determination of the elemental formula.[9]

Data Presentation: Expected HRMS Data

| Ion | Formula | Calculated m/z | Observed m/z | Δ (ppm) |

| [M-K]⁻ | C₄H₇BF₃O⁻ | 155.0500 | Within 5 ppm | < 5 |

The Vibrational Signature: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups. While the "fingerprint region" is complex, several characteristic vibrations for this compound are expected in the diagnostic region of the spectrum. The analysis of these vibrations provides corroborating evidence for the structure deduced from NMR and MS.

Data Presentation: Key IR Absorptions

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch (sp²) | Alkene (=C-H) |

| ~3000-2850 | C-H stretch (sp³) | Alkane (-C-H) |

| ~1645 | C=C stretch | Alkene |

| ~1100-1000 | C-O stretch | Ether (C-O-C) |

| ~1050-950 | B-F stretch | Trifluoroborate (-BF₃) |

The Definitive Proof: Single-Crystal X-ray Diffraction

NMR, MS, and IR collectively build a powerful case for the proposed structure. However, the unequivocal, three-dimensional arrangement of atoms in the solid state can only be determined by Single-Crystal X-ray Diffraction (SCXRD). This technique is the gold standard for structure proof.

The Rationale for SCXRD:

SCXRD provides precise data on:

-

Connectivity: Confirms the exact bonding arrangement.

-

Bond Lengths and Angles: Provides empirical data to compare with theoretical models.

-

Stereochemistry: (Not applicable here, but crucial for chiral molecules).

-

Solid-State Packing: Reveals intermolecular interactions and the arrangement of ions in the crystal lattice.

Obtaining a definitive crystal structure validates all other spectroscopic interpretations and stands as the final word in the elucidation process. While a structure for this specific molecule may not be published, the parameters would be expected to align with those of similar potassium organoborate salts.[10][11]

The Complete Picture: An Integrated Analytical Workflow

The power of this approach lies not in any single technique, but in their synergy. The workflow is a logical progression from broad characterization to definitive proof, with each step validating the last.

Visualization: Structure Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

Detailed Experimental Protocols

Protocol 1: Multinuclear NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz (or higher) spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. Reference the spectrum to an external standard like CFCl₃ (δ 0.0 ppm).[8]

-

¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum. Use a quartz NMR tube if available for the cleanest baseline. A modified pulse sequence may improve resolution.[5][6]

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra to the residual solvent peak (for ¹H and ¹³C). Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and coupling constants.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer. Calibrate the instrument in negative ion mode using a known standard that provides peaks near the expected m/z of the analyte.[9]

-

Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum in negative ion mode over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the peak corresponding to the [M-K]⁻ ion. Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value for C₄H₇BF₃O⁻. The mass error should be below 5 ppm.

Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A solvent system like methanol/diethyl ether or acetone/hexane may be effective.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in the cold stream (typically 100 K) of a diffractometer. Collect a full sphere of diffraction data using a Mo or Cu X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data to locate all atoms and determine their positions and thermal parameters with high precision.

-

Validation: The final refined structure should have low R-factors and a clean difference Fourier map, indicating a good fit between the model and the data. The resulting CIF file is the definitive record of the crystal structure.

Conclusion

References

-

da Silva, F. C., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

de Almeida, L. S., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed, 47(10), 873-8. [Link]

-

Figueroa, R., & Molander, G. A. (2005). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 16(8), 1349–1352. [Link]

-

Kim, D., et al. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]

-

Deri, N., et al. (2014). Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks. Organic Letters, 16(23), 6184–6187. [Link]

-

da Silva, F. C., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Molander, G. A., & Ham, J. (2016). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 81(17), 7498–7507. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding organoboron chemistry: epoxidation of potassium organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148-9. [Link]

-

Odom, J. D., et al. (1971). Vibrational Spectra and Structure of Diboron Tetrachloride in the Crystalline and Fluid States. The Journal of Chemical Physics, 55(5), 2420-2432. [Link]

-

Vedejs, E., & Chapman, R. W. (2020). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 142(1), 51-61. [Link]

-

MacBeth, C. E., et al. (2004). Vibrational spectroscopy and analysis of pseudo-tetrahedral complexes with metal imido bonds. Inorganic Chemistry, 43(8), 2575-81. [Link]

-

Royal Society of Chemistry. (n.d.). BF3K SI ChemSci Revisions Combined. RSC Publishing. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148-11149. [Link]

-

Flesch, G. D., et al. (2000). Boron isotopic ratio by electrospray mass spectra of tetrafluoroborate Part 1. Instrumental conditions, data acquisition, memory effect, and ion stability. Journal of Analytical Atomic Spectrometry, 15(11), 1461-1466. [Link]

-

Werheit, H. (1986). Vibrational properties of boron and boron‐rich compounds. AIP Conference Proceedings, 140(1), 325-345. [Link]

-

Gonzalez, M. A., et al. (2024). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. The Journal of Organic Chemistry. [Link]

-

Woods, D. P., et al. (2021). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Organic Letters, 23(11), 4353–4357. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium vinyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkynyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). (PDF) Vibrational Spectroscopy. ResearchGate. [Link]

-

Research Collection. (n.d.). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]

-

University of Bristol. (n.d.). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol Research Portal. [Link]

-

Soares, L. F., et al. (2004). Syntheses, characterization and X-ray structure of potassium hydrotris(2-mercaptothiazolyl)borate, KMt, and potassium hydrotris(methimazole)borate, KTm. ResearchGate. [Link]

-

ResearchGate. (n.d.). The determination of x-ray temperature factors for aluminium and potassium chloride single crystals using nuclear resonant radiation. ResearchGate. [Link]

-

Delgado, G. E., et al. (2002). Magnetic susceptibility and crystal structure analysis of potassium iron oxalate trihydrate. Physica B: Condensed Matter, 320(1-4), 410-412. [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structure of a polymorph of potassium picrate, C6H2KN3O7. ResearchGate. [Link]

Sources

- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Potassium Allyloxymethyltrifluoroborate

This guide provides an in-depth analysis of the spectroscopic data for potassium allyloxymethyltrifluoroborate, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols and data interpretation are presented with the clarity and precision required for advanced chemical research.

Introduction: The Significance of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as a pivotal class of reagents in synthetic organic chemistry. Their stability to air and moisture, coupled with their diverse reactivity, makes them superior alternatives to other organoboron compounds in many applications, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The allyloxymethyl substituent, in particular, introduces a valuable functional handle, allowing for the subsequent elaboration of the coupled products. A thorough understanding of the spectroscopic signature of this compound is therefore essential for its effective utilization and for quality control in its synthesis and application.

Synthesis and Molecular Structure

This compound is synthesized via a nucleophilic substitution reaction between potassium bromomethyltrifluoroborate and allyl alcohol in the presence of a suitable base.[2] This method provides a reliable and scalable route to the desired product.

Caption: Synthetic pathway to this compound.

The resulting molecule possesses a tetrahedral boron center bonded to three fluorine atoms and a carbon atom of the allyloxymethyl group. This structure is key to its stability and reactivity.

Spectroscopic Data Analysis

A multi-faceted spectroscopic approach is necessary for the unambiguous characterization of this compound. The following sections detail the data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 5.85 | ddt | 17.2, 10.4, 5.6 | -OCH₂CH =CH₂ |

| 5.17 | dq | 17.2, 1.6 | -OCH₂CH=CH ₂(trans) | |

| 5.08 | dq | 10.4, 1.2 | -OCH₂CH=CH ₂(cis) | |

| 3.86 | dt | 5.6, 1.4 | -OCH ₂CH=CH₂ | |

| 3.19 | q | 5.2 | C H₂BF₃K | |

| ¹³C NMR | 136.2 | -OCH₂C H=CH₂ | ||

| 115.1 | -OCH₂CH=C H₂ | |||

| 71.9 | -OC H₂CH=CH₂ | |||

| Not observed | C H₂BF₃K (due to quadrupolar broadening) | |||

| ¹⁹F NMR | -137.5 | q | 8.8 | -BF₃ |

| ¹¹B NMR | 3.5 | q | 8.8 | -B F₃ |

Note: The carbon attached to the boron is often not observed or is very broad in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Use a standard pulse sequence.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR:

-

Employ a proton-decoupled pulse sequence.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR:

-

Use a standard pulse sequence with proton decoupling.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

-

¹¹B NMR:

-

Use a proton-decoupled pulse sequence.

-

Reference the spectrum to an external standard such as BF₃·OEt₂ (0 ppm).

-

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorbances corresponding to the B-F bonds and the C-O and C=C bonds of the allyloxymethyl group.

Table 2: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085 | Medium | =C-H stretch |

| 2925, 2860 | Medium | C-H stretch (aliphatic) |

| 1645 | Medium | C=C stretch |

| 1430 | Medium | CH₂ scissoring |

| 1100-1000 | Strong | B-F stretch, C-O stretch |

| 990, 920 | Strong | =C-H bend (out-of-plane) |

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is reported in terms of absorbance or transmittance.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule. For ionic compounds like potassium organotrifluoroborates, electrospray ionization (ESI) is the preferred method.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | m/z (Observed) | m/z (Calculated) | Assignment |

| ESI (-) | 141.05 | 141.0521 | [CH₂=CHCH₂OCH₂BF₃]⁻ |

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in negative ion mode to observe the [M-K]⁻ ion.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a definitive characterization of this compound. The combined data from NMR, IR, and MS techniques confirm the structure and purity of this important synthetic reagent. These established protocols and reference data serve as a valuable resource for researchers, enabling them to confidently synthesize, identify, and utilize this compound in their synthetic endeavors.

References

-

Molander, G. A.; Canturk, B. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2008 , 10 (11), 2135–2138. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. Chem. Rev.2008 , 108 (1), 288–325. [Link]

- Lambert, J. B.; Mazzola, E. P. Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods; Pearson: Upper Saddle River, NJ, 2004.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

- de Hoffmann, E.; Stroobant, V. Mass Spectrometry: Principles and Applications, 3rd ed.; John Wiley & Sons: Hoboken, NJ, 2007.

Sources

The Rise of Organotrifluoroborates: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

For decades, the landscape of cross-coupling chemistry has been dominated by a select few organometallic reagents. However, the emergence and subsequent development of potassium organotrifluoroborates have marked a significant paradigm shift, offering a unique combination of stability, versatility, and efficiency that has captured the attention of researchers, particularly in the pharmaceutical and agrochemical industries. This in-depth technical guide provides a comprehensive overview of the discovery and history of organotrifluoroborates, from their early existence as chemical curiosities to their establishment as indispensable tools in modern synthetic chemistry. We will delve into the seminal contributions that unlocked their widespread accessibility, explore the underlying principles of their remarkable stability, and provide detailed, field-proven protocols for their synthesis and application in a variety of transformative chemical reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these powerful reagents.

A Serendipitous Discovery and the Dawn of a New Reagent Class

While organotrifluoroborates were known as chemical curiosities since the 1960s, their journey to becoming mainstream synthetic reagents was a long one. For many years, their synthesis was cumbersome, limiting their practical application. The pivotal moment in the history of organotrifluoroborates arrived in 1995 with the work of Vedejs and his research group.[1][2] They discovered a remarkably simple and efficient method for the preparation of potassium organotrifluoroborates by treating boronic acids with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1] This breakthrough transformed organotrifluoroborates from niche compounds into readily accessible, bench-stable reagents, paving the way for their widespread adoption in organic synthesis.

Following Vedejs's seminal work, the research group of Gary Molander extensively explored the scope and utility of these newfound reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions.[3][4][5] Molander's contributions were instrumental in demonstrating the vast potential of organotrifluoroborates, establishing them as superior alternatives to traditional organoboron compounds in many applications.[3][5] His group's extensive work has led to the development of a vast library of structurally diverse organotrifluoroborates and a deep understanding of their reactivity.[5]

The Foundation of Stability: Understanding the Organotrifluoroborate Structure

The exceptional stability of potassium organotrifluoroborates is a direct consequence of their unique electronic and structural features. Unlike their boronic acid counterparts, which exist in equilibrium with their corresponding boroxines, organotrifluoroborates are monomeric, crystalline solids.[6] This inherent monomeric nature allows for precise stoichiometric control in reactions.

The key to their stability lies in the tetracoordinate boron center, which is formally anionic and saturated. The three strongly electron-withdrawing fluorine atoms form robust B-F bonds, rendering the organotrifluoroborate moiety remarkably resistant to air, moisture, and a wide range of reaction conditions that are often detrimental to other organoboron species.[6] This stability allows for their indefinite storage on the benchtop and their compatibility with a broad array of functional groups, a critical advantage in complex multi-step syntheses.[6]

Synthesis of Potassium Organotrifluoroborates: The Vedejs Protocol

The genius of the Vedejs method lies in its simplicity and broad applicability. The general procedure involves the treatment of a boronic acid with a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). The reaction is typically fast, often proceeding to completion within minutes to a few hours.

Experimental Protocol: General Procedure for the Synthesis of Potassium Aryltrifluoroborates

This protocol is adapted from the seminal work of Vedejs and further refined by Molander.

Materials:

-

Arylboronic acid (1.0 equiv)

-

Methanol

-

Saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)

-

Acetonitrile (for recrystallization)

Procedure:

-

In a flask, dissolve the arylboronic acid in a minimal amount of methanol.

-

With vigorous stirring, slowly add the saturated aqueous solution of KHF₂. A precipitate of the potassium aryltrifluoroborate will begin to form.

-

Continue stirring for 30-60 minutes at room temperature to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold methanol.

-

The crude product can be further purified by recrystallization from hot acetonitrile to yield the pure potassium aryltrifluoroborate.

Causality Behind Experimental Choices:

-

Methanol: Serves as a solvent to dissolve the boronic acid and facilitate the reaction with the aqueous KHF₂ solution.

-

Saturated KHF₂ solution: Provides a high concentration of the fluoride source, driving the reaction to completion. The excess KHF₂ ensures the complete conversion of the boronic acid.

-

Vigorous stirring: Is crucial to ensure efficient mixing of the biphasic reaction mixture.

-

Recrystallization from acetonitrile: Acetonitrile is an excellent solvent for recrystallizing organotrifluoroborates, as they are typically highly soluble in hot acetonitrile and sparingly soluble at room temperature, allowing for high recovery of the purified product.

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of potassium organotrifluoroborates.

The Suzuki-Miyaura Cross-Coupling: A Powerful Partnership

The Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of organotrifluoroborates.[3][4] Their enhanced stability and unique reactivity profile make them exceptional coupling partners, often outperforming their boronic acid and ester counterparts, especially in challenging cases.

Mechanism of Activation: The "Slow Release" Principle

A key aspect of the utility of organotrifluoroborates in Suzuki-Miyaura coupling is the concept of "slow release" of the active boronic acid species.[7] Under the basic aqueous conditions of the reaction, the organotrifluoroborate undergoes slow hydrolysis to generate the corresponding boronic acid in situ. This slow, controlled release of the reactive species maintains a low steady-state concentration of the boronic acid, which in turn minimizes common side reactions such as protodeboronation and homocoupling.[7]

Diagram of the Hydrolysis and Catalytic Cycle:

Caption: Hydrolysis of organotrifluoroborate and the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate with an Aryl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Potassium aryltrifluoroborate (1.0-1.2 equiv)

-

Aryl chloride (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, CPME/H₂O)

Procedure:

-

To a Schlenk tube, add the potassium aryltrifluoroborate, aryl chloride, palladium catalyst, ligand, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC, GC, or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical for the success of the coupling reaction, especially with challenging substrates like aryl chlorides. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the oxidative addition of the palladium(0) to the aryl chloride C-Cl bond.

-

Base: The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A biphasic solvent system, typically an organic solvent and water, is used to dissolve both the organic substrates and the inorganic base.

Beyond the Suzuki-Miyaura Reaction: Expanding the Synthetic Utility

While the Suzuki-Miyaura coupling remains the most prominent application, the utility of organotrifluoroborates extends to a variety of other important chemical transformations.

Rhodium-Catalyzed 1,4-Addition Reactions

Potassium alkenyl- and aryltrifluoroborates are excellent nucleophiles in rhodium-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds.[8]

Synthesis of Aminomethylarenes

The Molander group has developed elegant methods for the synthesis of N,N-dialkylaminomethyltrifluoroborates and Boc-protected aminomethyltrifluoroborates.[9][10][11] These reagents serve as valuable building blocks for the introduction of aminomethyl groups via Suzuki-Miyaura cross-coupling, providing a powerful alternative to traditional methods.[9][10][11]

Synthesis of Secondary Alcohols

Organotrifluoroborates can be used for the synthesis of secondary alcohols through palladium-catalyzed cross-coupling reactions of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides.[12] This method offers a unique approach to the construction of these important structural motifs.[12]

Conclusion: A Bright Future for a Versatile Reagent

From their humble beginnings as laboratory curiosities, organotrifluoroborates have firmly established themselves as indispensable reagents in the synthetic chemist's toolbox. Their remarkable stability, ease of preparation, and broad reactivity profile have revolutionized the way chemists approach the synthesis of complex molecules. The pioneering work of Vedejs and the extensive developments by Molander and others have laid a strong foundation for the continued exploration and application of these versatile compounds. As the demand for more efficient and sustainable synthetic methods grows, the future of organotrifluoroborate chemistry is undoubtedly bright, with new applications and discoveries waiting to be unearthed.

References

-

Molander, G. A.; Shin, I. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Org. Lett.2011 , 13 (15), 3956–3959. [Link]

-

Molander, G. A.; Gormisky, P. E.; Sandrock, D. L. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. J. Org. Chem.2008 , 73 (6), 2052–2057. [Link]

-

Molander, G. A.; Jean-Gérard, L. Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Org. Lett.2010 , 12 (21), 4912–4915. [Link]

-

Molander, G. A.; Sandrock, D. L. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Org. Lett.2007 , 9 (8), 1597–1600. [Link]

-

Molander, G. A.; Wisniewski, S. R. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. J. Am. Chem. Soc.2012 , 134 (40), 16856–16868. [Link]

-

Molander, G. A.; Shin, I. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Org. Lett.2011 , 13 (15), 3956–3959. [Link]

-

Murphy, J. M.; Liao, X.; Hartwig, J. F. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Org. Lett.2007 , 9 (5), 757–760. [Link]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. J. Org. Chem.1995 , 60 (10), 3020–3027. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40, 275-286. [Link]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. J. Org. Chem.1995 , 60 (10), 3020–3027. [Link]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. J. Org. Chem.2015 , 80 (16), 7837–7848. [Link]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. [Link]

-

Dreher, S. D.; Lim, S.-E.; Sandrock, D. L.; Molander, G. A. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009 , 74 (9), 3626–3631. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. J. Am. Chem. Soc.2012 , 134 (17), 7431–7441. [Link]

-

Molander, G. A.; Wisniewski, S. R. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. J. Am. Chem. Soc.2012 , 134 (40), 16856–16868. [Link]

-

Villa, M.; Houlden, C. E. Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones. Molecules2018 , 23 (11), 2999. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]

-

Dreher, S. D.; Dormer, P. G.; Sandrock, D. L.; Molander, G. A. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. J. Am. Chem. Soc.2008 , 130 (29), 9257–9259. [Link]

-

Zuo, Z.; MacMillan, D. W. C. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proc. Natl. Acad. Sci. U.S.A.2015 , 112 (39), 12026–12029. [Link]

-

Molander, G. A.; Ham, J. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]

-

Molander, G. A.; Biolatto, B. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 811–823. [Link]

-

Molander, G. A.; Biolatto, B. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]

-

Aldehydes to Secondary Alcohols, Part 2: Organoboron Compounds. [Link]

-

Dreher, S. D.; Lim, S.-E.; Sandrock, D. L.; Molander, G. A. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009 , 74 (9), 3626–3631. [Link]

-

Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

-

Stefani, H. A.; Cella, R.; Vieira, A. S. Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron2007 , 63 (18), 3623–3658. [Link]

-

Sakai, M.; Hayashi, H.; Miyaura, N. Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes. Angew. Chem. Int. Ed.1998 , 37 (23), 3279–3281. [Link]

-

Chen, J.; Chen, J.; Li, Y.; Dong, J.; Wang, Y.; Wang, J. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chem. Sci.2017 , 8 (12), 8193–8200. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sci-Hub. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids / The Journal of Organic Chemistry, 1995 [sci-hub.box]

- 3. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molander, G.A. and Ellis, N. (2007) Organotrifluoroborates Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40, 275-286. - References - Scientific Research Publishing [scirp.org]

- 5. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 7. Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

- 10. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Mechanistic Guide to the Reactivity of Potassium Allyloxymethyltrifluoroborate

Executive Summary

Potassium organotrifluoroborates have emerged as exceptionally stable, versatile, and efficient reagents in modern organic synthesis. Among these, allylic trifluoroborates present a unique combination of stability and reactivity for the formation of crucial carbon-carbon bonds. This technical guide provides a deep, theory-driven exploration of the reactivity of a key representative, potassium allyloxymethyltrifluoroborate [K(CH₂=CHCH₂OCH₂BF₃)]. We move beyond simple procedural descriptions to dissect the underlying quantum mechanical principles that govern its behavior in cornerstone reactions such as the Suzuki-Miyaura cross-coupling and carbonyl allylation. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for reaction design, optimization, and mechanistic discovery.

The Ascendancy of Organotrifluoroborates: A Paradigm of Stability and Reactivity

Organoboron compounds are central to contemporary synthetic chemistry. However, the sensitivity of many organoboranes, particularly boronic acids, to air and moisture, and their propensity for side reactions like protodeboronation, can complicate their application.[1] Potassium organotrifluoroborate salts (R-BF₃K) offer a robust solution to these challenges. The tetracoordinate boron center, shielded by three electronegative fluorine atoms, confers remarkable bench-top stability, allowing for indefinite storage and easier handling.[2]

Despite this stability, under specific catalytic conditions, they serve as potent sources of the corresponding tricoordinate organoboron species, enabling a "slow release" that can be synchronized with a catalytic cycle to minimize unwanted side reactions.[3] This unique combination of stability and controlled reactivity makes them superior coupling partners in many contexts.[2]

Focus on the Allyloxymethyltrifluoroborate Motif

The allyloxymethyltrifluoroborate anion introduces several interesting structural and electronic features. The primary reactive site is the allylic system, capable of participating in reactions at either the α- or γ-carbon. The adjacent oxymethyl (–OCH₂–) substituent can exert significant influence through inductive and steric effects, potentially modulating the regioselectivity and stereoselectivity of its reactions compared to a simple allyltrifluoroborate. Understanding these subtle influences is a key area where theoretical studies provide indispensable insight.

Caption: Structure of this compound.

Theoretical Methodologies for Reactivity Analysis: A Practical Protocol

Computational chemistry, particularly Density Functional Theory (DFT), is an essential tool for elucidating the complex mechanisms of organometallic reactions.[4] A robust theoretical protocol allows for the reliable prediction of reaction pathways, transition state (TS) structures, and activation energies, thereby guiding experimental design.

Step-by-Step Computational Workflow

-

Geometry Optimization of Stationary Points:

-

Objective: To find the lowest energy structures of all reactants, intermediates, transition states, and products.

-

Method: DFT is the workhorse method. A common and effective choice is the B3LYP functional.[5] For systems where dispersion forces are critical, functionals like M06-2X or ωB97X-D are preferred.[6][7]

-

Basis Set: The 6-31G(d,p) basis set is a good starting point for geometry optimizations. For higher accuracy in single-point energy calculations, a larger basis set like 6-311++G(2d,2p) is recommended.[6]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

-